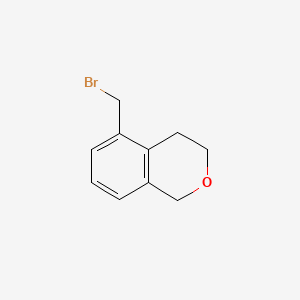
5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran: is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The bromomethyl group attached to the benzopyran ring enhances its reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran typically involves the bromomethylation of 3,4-dihydro-2H-1-benzopyran. One common method is the reaction of 3,4-dihydro-2H-1-benzopyran with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and minimizes the generation of byproducts. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran: undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The primary product is the methyl derivative of the original compound.
Scientific Research Applications
5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran: has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(bromomethyl)-3,4-dihydro-1H-2-benzopyran involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
5-(Bromomethyl)-3,4-dihydro-1H-2-benzopyran: can be compared with other similar compounds such as:
5-(Chloromethyl)-3,4-dihydro-1H-2-benzopyran: Similar in structure but with a chlorine atom instead of bromine. It is less reactive due to the lower electrophilicity of the chlorine atom.
5-(Hydroxymethyl)-3,4-dihydro-1H-2-benzopyran: Contains a hydroxymethyl group, making it more hydrophilic and less reactive in nucleophilic substitution reactions.
5-(Methyl)-3,4-dihydro-1H-2-benzopyran: Lacks the halogen atom, making it less versatile in synthetic applications
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
5-(bromomethyl)-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C10H11BrO/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3H,4-7H2 |
InChI Key |
DQAYZGHRXBEEAC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















